molecular formula C6H3BrClF2N B1303755 6-Bromo-3-chloro-2,4-difluoroaniline CAS No. 201849-12-9

6-Bromo-3-chloro-2,4-difluoroaniline

Cat. No. B1303755
M. Wt: 242.45 g/mol
InChI Key: WSZBCJHYBMSVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-Bromo-3-chloro-2,4-difluoroaniline is a halogenated aniline derivative, which is a class of compounds known for their diverse applications in the chemical industry, including pharmaceuticals, agrochemicals, and materials science. Although the specific compound is not directly studied in the provided papers, related halogenated anilines and pyridines have been investigated, which can offer insights into the properties and reactivity of 6-Bromo-3-chloro-2,4-difluoroaniline.

Synthesis Analysis

The synthesis of halogenated aromatic compounds can often involve multi-step reactions, including halogenation, Sandmeyer reactions, and Grignard reactions. For instance, the synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline involves a Sandmeyer reaction followed by bromination and a Grignard reaction, with specific conditions optimized for yield and purity . While the synthesis of 6-Bromo-3-chloro-2,4-difluoroaniline is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is often characterized by X-ray crystallography. For example, the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline has been determined, revealing monoclinic crystals with classical intra- and intermolecular hydrogen bonds and dispersive halogen interactions . These structural features are crucial for understanding the reactivity and physical properties of such compounds.

Chemical Reactions Analysis

Halogenated anilines can undergo various chemical reactions, including epoxidation, which can lead to cleavage of the carbon skeleton and formation of by-products like polyfluorocarboxylic acid sodium salts . Additionally, heat-induced reactions of halogenated indanes with tetrafluoroethylene have been studied, leading to the synthesis of complex fluorinated structures . These studies suggest that 6-Bromo-3-chloro-2,4-difluoroaniline could also participate in similar reactions, depending on the conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds can be influenced by their molecular structure. Quantum mechanical calculations, such as those performed on tetrafluoropyridines, can provide information on molecular stability, bond strength, and charge transfer, as well as thermodynamic properties like heat capacity, entropy, enthalpy, and Gibbs free energy . NMR spectroscopy is another powerful tool used to investigate the properties of halogenated compounds, as demonstrated by the study of 3-chloro-4-bromo-3,4,4-trifluorobutene-1 . These techniques could be applied to 6-Bromo-3-chloro-2,4-difluoroaniline to gain a comprehensive understanding of its properties.

Scientific Research Applications

  • Quantum Chemical Calculations and Spectroscopic Properties

    • Field: Quantum Chemistry
    • Application: The Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra of 2,6-dibromo-3-chloro-4-fluoroaniline in the solid phase were recorded and analyzed .
    • Method: Quantum chemical calculations of the optimized molecular structure, energies, nonlinear optical (NLO) analysis, molecular surfaces, and vibrational analysis of this substance were performed .
    • Results: The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies also confirm that charge transfer occurs within the molecule .
  • Hole-Transporting Material in Perovskite Solar Cells and OLEDs

    • Field: Material Science
    • Application: A conjugated quasiplanar triarylamines synthesized from 4-bromo-2,6-difluoroaniline is used as hole-transporting material in perovskite solar cells and OLEDs .
    • Method: The compound is synthesized from 4-bromo-2,6-difluoroaniline .
    • Results: The synthesized compound is used as a hole-transporting material, improving the efficiency of perovskite solar cells and OLEDs .
  • Fluorogenic Derivatizating Reagent for the Determination of Aminothiols

    • Field: Analytical Chemistry
    • Application: 4-Bromo-2,6-difluoroaniline was used in synthesis of ammonium 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate, a fluorogenic derivatizating reagent for the determination of aminothiols by HPLC .
    • Method: The compound is synthesized from 4-Bromo-2,6-difluoroaniline .
    • Results: The synthesized compound is used as a fluorogenic derivatizating reagent for the determination of aminothiols by HPLC .
  • Synthesis of Active Pharmaceutical Intermediate

    • Field: Pharmaceutical Chemistry
    • Application: 2,6-Difluoroaniline was used in the synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo .
    • Method: The compound is synthesized from 2,6-Difluoroaniline .
    • Results: The synthesized compound is used as an active pharmaceutical intermediate .
  • Synthesis of Herbicidal Compound

    • Field: Agricultural Chemistry
    • Application: 2,6-Difluoroaniline was used in the synthesis of series of 2,6,9-trisubstituted purine inhibitors of p38α kinase .
    • Method: The compound is synthesized from 2,6-Difluoroaniline .
    • Results: The synthesized compound is used as a herbicidal compound .
  • Synthesis of Substituted Phenylthiomorpholine Dioxide

    • Field: Organic Chemistry
    • Application: 2,6-Difluoroaniline was used in the synthesis of substituted phenylthiomorpholine dioxide .
    • Method: The compound is synthesized from 2,6-Difluoroaniline .
    • Results: The synthesized compound is used as a substituted phenylthiomorpholine dioxide .
  • Synthesis of Active Pharmaceutical Intermediate

    • Field: Pharmaceutical Chemistry
    • Application: 2,6-Difluoroaniline was used in the synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo .
    • Method: The compound is synthesized from 2,6-Difluoroaniline .
    • Results: The synthesized compound is used as an active pharmaceutical intermediate .
  • Synthesis of Herbicidal Compound

    • Field: Agricultural Chemistry
    • Application: 2,6-Difluoroaniline was used in the synthesis of series of 2,6,9-trisubstituted purine inhibitors of p38α kinase .
    • Method: The compound is synthesized from 2,6-Difluoroaniline .
    • Results: The synthesized compound is used as a herbicidal compound .
  • Synthesis of Substituted Phenylthiomorpholine Dioxide

    • Field: Organic Chemistry
    • Application: 2,6-Difluoroaniline was used in the synthesis of substituted phenylthiomorpholine dioxide .
    • Method: The compound is synthesized from 2,6-Difluoroaniline .
    • Results: The synthesized compound is used as a substituted phenylthiomorpholine dioxide .

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P271 (use only outdoors or in a well-ventilated area), and P260 (do not breathe dust/fume/gas/mist/vapours/spray) .

properties

IUPAC Name

6-bromo-3-chloro-2,4-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2N/c7-2-1-3(9)4(8)5(10)6(2)11/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZBCJHYBMSVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378309
Record name 6-bromo-3-chloro-2,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-chloro-2,4-difluoroaniline

CAS RN

201849-12-9
Record name 6-bromo-3-chloro-2,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

18.9 g of N-bromosuccinimide was gradually added to a stirred solution of 17.4 g of 3-chloro-2,4-difluoroaniline in 150 cm3 of dry dimethylformamide, cooled to a temperature in the region of −20° C., while this temperature was maintained. After stirring for 1 hour, the temperature was brought to the region of 20° C. and then the mixture was concentrated under reduced pressure (5 kPa), at a temperature in the region of 60° C. The residue obtained was supplemented with 400 cm3 of hexane and 200 cm3 of water. The mixture was stirred and the aqueous phase decanted off. The latter was extracted three times with successively 200, 200, and 100 cm3 of hexane. The extracts were combined, washed twice with 200 cm3 of water and twice with 200 cm3 of a saturated aqueous sodium chloride solution. After drying over magnesium sulphate, the organic solution was concentrated under reduced pressure (5 kPa) at a temperature in the region of 40° C. 19.2 g of 2-bromo-5-chloro-4,6-difluoroaniline was obtained in the form of a white solid, which melted at 62° C.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.